

# physicochemical properties of Fmoc-D-Met-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-D-Met-OH*

Cat. No.: *B1141987*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Fmoc-D-Met-OH**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-D-methionine (**Fmoc-D-Met-OH**). It is an essential building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-methionine residues into peptide sequences. The inclusion of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.<sup>[1][2]</sup> This document details key quantitative data, outlines standard experimental protocols for its characterization and use, and presents visual workflows relevant to its application.

## Physicochemical Properties

**Fmoc-D-Met-OH** is a white to off-white crystalline powder.<sup>[3][4]</sup> Its core structure consists of the D-enantiomer of methionine, with its  $\alpha$ -amino group protected by the base-labile Fmoc group, making it ideally suited for Fmoc-based SPPS.<sup>[5][6]</sup>

## General Properties

The fundamental identifiers and properties of **Fmoc-D-Met-OH** are summarized below.

Property	Value	References
CAS Number	112883-40-6	[7][8][9][10]
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>4</sub> S	[3][8][9][10]
Molecular Weight	371.45 g/mol	[4][7][8][10]
Appearance	White to off-white powder	[4]
Storage Temperature	2-8°C	[3][11]

## Quantitative Physical and Chemical Data

Key measured physical and chemical parameters are crucial for handling, reaction setup, and characterization.

Parameter	Value	Conditions	References
Melting Point	110 - 140 °C	Not specified	[3][11]
Optical Rotation	$[\alpha]_{20}/D = +28 \pm 2^\circ$	c=1 in DMF	[3]
Solubility	Clearly soluble	1 mmol in 2 mL DMF	[4][10]
Slightly Soluble	Chloroform, Methanol	[11]	
Predicted pKa	3.72 ± 0.10	Predicted	[11]
Predicted Density	1.282 ± 0.06 g/cm <sup>3</sup>	Predicted	[11]

## Quality and Purity Specifications

The purity of **Fmoc-D-Met-OH** is critical for the successful synthesis of high-quality peptides, as impurities can lead to truncated or modified sequences.[12] High-purity reagents minimize side reactions and simplify the purification of the final peptide product.

Analysis Method	Specification	References
HPLC Purity	≥ 98.0%	
≥ 99.0% (a/a)		
Enantiomeric Purity	≥ 99.0% (a/a)	
TLC Purity	≥ 98%	
Acidimetric Assay	≥ 97.0%	
Water Content (K.F.)	≤ 1.00%	

## Experimental Protocols and Methodologies

The following sections describe standard methodologies for the analysis and application of **Fmoc-D-Met-OH**.

### Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of **Fmoc-D-Met-OH**. High purity is essential to prevent the incorporation of deletion sequences or other impurities into the final peptide.[\[12\]](#)

- System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5  $\mu$ m particle size).
- Sample Preparation: Accurately weigh and dissolve a small amount of **Fmoc-D-Met-OH** in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
- Mobile Phases:
  - Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
  - Mobile Phase B: Acetonitrile with 0.1% TFA.

- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Detection: UV absorbance at 220 nm and/or 301 nm (for the Fmoc group).
  - Gradient: A typical gradient would be 30-100% Mobile Phase B over 10-15 minutes.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks. Enantiomeric purity requires a specific chiral HPLC method.[\[13\]](#)

## Standard Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle

**Fmoc-D-Met-OH** is a standard building block for introducing D-methionine residues via Fmoc SPPS.[\[4\]](#) The process involves a repeated cycle of deprotection, washing, coupling, and washing.[\[1\]](#)[\[5\]](#)

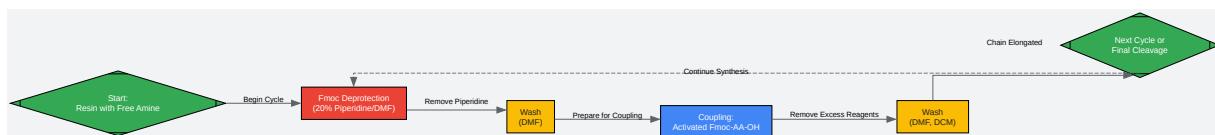
- Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotriyl for C-terminal acids) that has been pre-loaded with the first amino acid and its N-terminal Fmoc group has been removed. Swell the resin in N,N-Dimethylformamide (DMF).[\[14\]](#)[\[15\]](#)
- Fmoc Deprotection:
  - Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to cleave the Fmoc group from the resin-bound peptide.[\[14\]](#)
  - Drain and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
  - Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:

- In a separate vessel, dissolve **Fmoc-D-Met-OH** (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (3-4 eq.) in DMF.[16]
- Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
- Add the activated **Fmoc-D-Met-OH** solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.[15]
- Washing: After the coupling reaction is complete (as monitored by a colorimetric test like the Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.
- Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA. For methionine-containing peptides, scavengers like thioanisole should be included to prevent oxidation of the methionine side chain.[15][17][18]

## Visualizations: Workflows and Relationships

### Standard Fmoc-SPPS Workflow

The following diagram illustrates the cyclical process of extending a peptide chain using Fmoc-based solid-phase peptide synthesis.

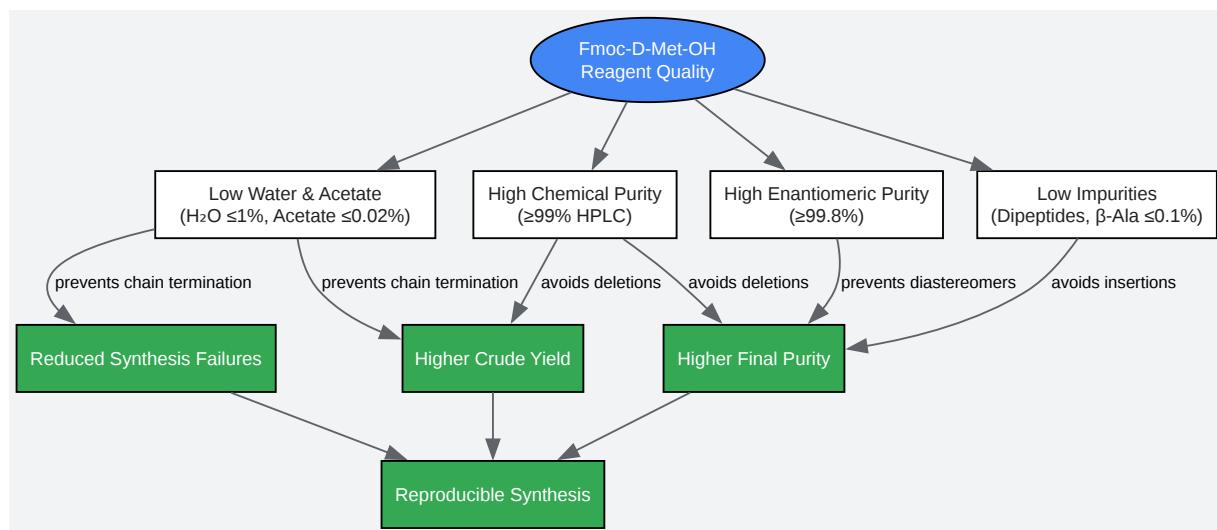


[Click to download full resolution via product page](#)

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

## Impact of Reagent Quality on Peptide Synthesis

This diagram illustrates the logical relationship between the quality parameters of an Fmoc-amino acid and the final outcome of the peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Relationship between Fmoc-amino acid quality and peptide synthesis outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-D-Met-OH - Fmoc-D-Met-OH [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 11. 112883-40-6 CAS MSDS (Fmoc-Met-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. peptide.com [peptide.com]
- To cite this document: BenchChem. [physicochemical properties of Fmoc-D-Met-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1141987#physicochemical-properties-of-fmoc-d-met-oh>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)